N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O5/c1-14-4-5-15-17(24)12-20(28-19(15)11-14)21(25)22-13-16(18-3-2-8-27-18)23-6-9-26-10-7-23/h2-5,8,11-12,16H,6-7,9-10,13H2,1H3,(H,22,25) |
InChI Key |
FXYFJXFFBXQUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Coupling with the chromene core: The final step involves coupling the furan-morpholine intermediate with the chromene core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromene core can be reduced to form dihydrochromenes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrochromenes and related compounds.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and biological activity.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The furan and chromene rings can interact with biological macromolecules, leading to inhibition of enzymes or modulation of receptor activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine rings but lacks the chromene core.
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Contains the morpholine ring but has a different core structure.
2-Pyrazol-1-yl-ethylamine: Similar in having a heterocyclic ring but differs in the type of ring and overall structure.
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of the furan, morpholine, and chromene rings
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